molecular formula C11H19Cl2N3 B2848429 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride CAS No. 2416236-00-3

6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride

Cat. No.: B2848429
CAS No.: 2416236-00-3
M. Wt: 264.19
InChI Key: XRKUZJCXYPIYHT-UHFFFAOYSA-N
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Description

6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a piperidine ring attached to a pyridine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride typically involves the reaction of 3-aminopyridine with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction between the amine group of 3-aminopyridine and the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine or pyridine compounds.

Scientific Research Applications

6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-6-(piperidin-1-yl)pyridin-3-amine;dihydrochloride
  • 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives

Uniqueness

6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,9,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAQBQFYZNTCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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